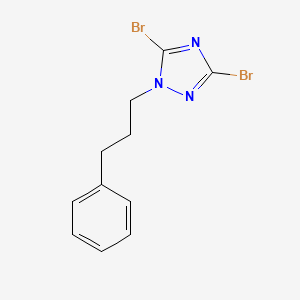

3,5-Dibromo-1-(3-phenylpropyl)-1H-1,2,4-triazole

Descripción

3,5-Dibromo-1-(3-phenylpropyl)-1H-1,2,4-triazole is a brominated triazole derivative characterized by a 3-phenylpropyl substituent at the N1 position and bromine atoms at the C3 and C5 positions. This structural configuration imparts unique physicochemical properties, including increased lipophilicity and steric bulk, which influence its biological activity and stability. Triazole derivatives are widely studied for their broad-spectrum applications, such as fungicidal, insecticidal, and plant growth regulatory properties .

Propiedades

IUPAC Name |

3,5-dibromo-1-(3-phenylpropyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Br2N3/c12-10-14-11(13)16(15-10)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFBVOCACDEGEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN2C(=NC(=N2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Core Triazole Alkylation Strategies

The alkylation of 3,5-dibromo-1H-1,2,4-triazole with 3-phenylpropyl groups is typically achieved via nucleophilic substitution reactions. In a representative procedure, 3,5-dibromo-1H-1,2,4-triazole (CAS 7411-23-6) is deprotonated using a strong base such as sodium hydride (NaH) in dimethylformamide (DMF) at 0–5°C. The resulting triazolate anion reacts with 3-phenylpropyl electrophiles (e.g., bromides or mesylates) to form the N-alkylated product. For example, a 58% yield was reported when 2-methoxyethyl methanesulfonate was used as the alkylating agent under similar conditions.

Critical parameters include:

Optimization of Alkylation Conditions

The patent EP0711775A1 highlights continuous addition of triazole salts to improve yield and selectivity. By incrementally adding the triazole salt over >60% of the reaction period, yields exceeding 94% were achieved for analogous triazole derivatives. Applying this method to 3-phenylpropyl systems could mitigate premature quenching of the electrophile, a common issue in batch reactions.

Halogenation and Functional Group Compatibility

Bromination of the Triazole Core

3,5-Dibromo substitution is introduced prior to alkylation to avoid regiochemical complications. A two-step protocol involves:

-

Diamination : 3,5-Diamino-1H-1,2,4-triazole is treated with NaNO₂ and H₂SO₄ to generate the diazonium intermediate.

-

Sandmeyer-type bromination : Copper(I) bromide (CuBr) mediates bromine substitution at the 3 and 5 positions, yielding 3,5-dibromo-1H-1,2,4-triazole.

Key considerations :

-

Excess brominating agents (e.g., HBr/CuBr) ensure complete dihalogenation.

-

Purification via sublimation in vacuo (110°C) removes residual copper salts.

Reaction Conditions and Yield Optimization

Comparative Analysis of Alkylation Methods

The table below synthesizes data from analogous syntheses of 3,5-dibromo-1-alkyl-1H-1,2,4-triazoles:

Temperature and Solvent Effects

-

DMF vs. THF : DMF enhances reaction rates due to superior solvation of ionic intermediates.

-

High-temperature protocols : Reactions at 120°C under sealed-tube conditions improve conversion but risk triazole decomposition.

Purification and Analytical Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography using ethyl acetate/n-heptane gradients (0–20% v/v). This removes unreacted alkylating agents and regioisomeric byproducts.

Spectroscopic Confirmation

-

¹H NMR : Characteristic signals include:

Challenges and Mitigation Strategies

Análisis De Reacciones Químicas

Types of Reactions: 3,5-Dibromo-1-(3-phenylpropyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The triazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide, thiourea, or alkoxides in solvents like ethanol or DMF.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can lead to different oxidation states of the triazole ring .

Aplicaciones Científicas De Investigación

3,5-Dibromo-1-(3-phenylpropyl)-1H-1,2,4-triazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mecanismo De Acción

The mechanism of action of 3,5-Dibromo-1-(3-phenylpropyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromine atoms and the triazole ring can form strong interactions with biological macromolecules, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 3,5-Dibromo-1-(3-phenylpropyl)-1H-1,2,4-triazole and its analogs:

*Calculated based on molecular formula.

Key Observations:

- Substituent Effects: The 3-phenylpropyl group in the target compound provides a longer alkyl chain than the 4-fluorobenzyl group in its analog, enhancing lipophilicity and membrane permeability. This may improve bioavailability in agricultural or pharmaceutical contexts . Nitro groups in 3,5-dinitro-1H-1,2,4-triazole confer high reactivity, limiting its use in biological systems but making it valuable in energetic materials .

- Halogen Effects: Bromine atoms contribute to higher molecular weight and steric hindrance, which may reduce enzymatic degradation but also limit solubility. The absence of halogens in the nitro analog shifts its applications toward non-biological uses.

Target Compound vs. 3,5-Dibromo-1-(4-fluorobenzyl)-1H-1,2,4-triazole

- Fungicidal Activity : Both compounds likely exhibit fungicidal properties due to their triazole core, which inhibits cytochrome P450-dependent ergosterol synthesis . However, the fluorinated analog may show enhanced activity against specific fungal strains due to fluorine’s electronegativity .

- Metabolic Stability : The fluorinated derivative’s aromatic fluorine could reduce oxidative metabolism, extending its half-life compared to the phenylpropyl variant .

Target Compound vs. 3,5-Dinitro-1H-1,2,4-triazole

- Application Scope : While the target compound is tailored for agrochemical or pharmaceutical use, the nitro derivative’s instability and explosive nature restrict its utility to specialized industrial applications .

Actividad Biológica

3,5-Dibromo-1-(3-phenylpropyl)-1H-1,2,4-triazole is a synthetic compound belonging to the triazole family, characterized by its unique structure that includes bromine substituents and a phenylpropyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of 3,5-Dibromo-1-(3-phenylpropyl)-1H-1,2,4-triazole is with a molecular weight of 345.03 g/mol. The structure features a triazole ring with bromine atoms at positions 3 and 5 and a phenylpropyl group at position 1. This configuration is significant as it influences the compound's reactivity and biological interactions.

The biological activity of 3,5-Dibromo-1-(3-phenylpropyl)-1H-1,2,4-triazole is attributed to its ability to interact with various biological macromolecules. The bromine atoms enhance its electrophilic character, allowing it to form strong interactions with nucleophilic sites on proteins and nucleic acids. These interactions can lead to inhibition of key biological pathways involved in cell proliferation and inflammation.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of triazole derivatives. For instance, derivatives similar to 3,5-Dibromo-1-(3-phenylpropyl)-1H-1,2,4-triazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro assays indicated that these compounds could inhibit bacterial growth significantly.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 3,5-Dibromo-1-(3-phenylpropyl) | E. coli | 15 |

| S. aureus | 18 | |

| P. aeruginosa | 12 |

Anticancer Activity

Research has indicated that triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. A study involving various triazole compounds demonstrated that those with bromine substitutions had enhanced cytotoxicity against cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various triazoles on human cancer cell lines (e.g., MCF-7 breast cancer cells), it was found that 3,5-Dibromo-1-(3-phenylpropyl)-1H-1,2,4-triazole induced significant cell death at concentrations above 10 µM.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. In vitro studies using peripheral blood mononuclear cells (PBMCs) showed that treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Cytokine Inhibition by Triazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Control | - | - |

| 3,5-Dibromo-1-(3-phenylpropyl) | 50 | 40 |

| Other Triazole Derivatives | Varies | Varies |

Q & A

Q. What are the standard synthetic routes for 3,5-Dibromo-1-(3-phenylpropyl)-1H-1,2,4-triazole, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or cyclization reactions. A common approach is to functionalize the triazole core with bromine atoms at positions 3 and 5, followed by alkylation with 3-phenylpropyl groups. For example, refluxing 1H-1,2,4-triazole with brominating agents (e.g., NBS or Br₂ in DCM) under controlled pH ensures regioselective dibromination . Subsequent alkylation with 3-phenylpropyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–18 hours achieves substitution at the N1 position. Yield optimization requires stoichiometric control of alkylating agents and inert atmospheres to prevent side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the 3-phenylpropyl group (δ ~2.5–3.5 ppm for CH₂ groups) and bromine-induced deshielding of triazole protons .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 367.89 for C₁₁H₁₀Br₂N₃).

- Elemental analysis : Match experimental C/H/N/Br percentages to theoretical values (±0.3% tolerance) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98%) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-phenylpropyl substituent influence the compound’s reactivity and biological activity?

The 3-phenylpropyl group introduces steric bulk, which can hinder nucleophilic attacks at the triazole core while enhancing lipophilicity for membrane penetration in biological systems. Electronically, the alkyl chain donates minor electron density via induction, stabilizing the triazole ring during electrophilic substitutions. Comparative studies with analogs (e.g., methyl or cyclopropyl substituents) show that longer alkyl chains like 3-phenylpropyl improve binding to hydrophobic enzyme pockets, as seen in antifungal assays .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in antimicrobial or enzyme inhibition data often arise from variations in assay conditions. To address this:

- Standardize protocols : Use consistent microbial strains (e.g., Candida albicans ATCC 10231) and minimal inhibitory concentration (MIC) endpoints .

- Control solubility : Employ DMSO concentrations ≤1% to avoid solvent interference .

- Cross-validate with structural analogs : Compare with derivatives lacking bromine or the phenylpropyl group to isolate substituent effects (see Table 1) .

Table 1 : Bioactivity comparison of 1,2,4-triazole derivatives

Q. How can computational methods predict regioselectivity in further functionalization of this triazole derivative?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution to identify reactive sites. For example, the C4 position of the triazole ring is π-deficient, making it prone to nucleophilic substitution, while bromine atoms at C3/C5 direct electrophiles to N1 or adjacent carbons. Molecular docking studies further predict binding affinities for target enzymes, guiding rational design of derivatives with enhanced activity .

Q. What are the challenges in analyzing degradation products of this compound under physiological conditions?

Hydrolytic degradation in aqueous media (pH 7.4, 37°C) primarily involves debromination or cleavage of the alkyl chain. Advanced analytical techniques are required:

- LC-MS/MS : Identifies transient intermediates like 3-bromo-1-(3-phenylpropyl)-1H-1,2,4-triazole.

- Isotopic labeling : Track bromine loss using ⁸¹Br-labeled analogs.

- Stability studies : Accelerated degradation under oxidative (H₂O₂) or photolytic conditions reveals susceptibility to light and reactive oxygen species .

Methodological Notes

- Key references : PubChem, peer-reviewed journals, and patents were prioritized .

- Structural clarity : IUPAC names and non-abbreviated terms ensure unambiguous communication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.